1,5-Diazabicyclo[3.3.3]undec-2-ene
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Overview
Description
1,5-Diazabicyclo[3.3.3]undec-2-ene is a bicyclic amidine compound with the molecular formula C9H16N2. It is known for its strong basicity and is commonly used as a non-nucleophilic base in organic synthesis. This compound is particularly valued for its ability to catalyze various chemical reactions without participating in the reaction itself.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.3.3]undec-2-ene can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 1,5-diaminopentane with formaldehyde and formic acid can yield this compound through a series of cyclization and reduction steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvents such as tert-butyl alcohol or tertiary amyl alcohol are commonly used, and catalysts like sodium hydroxide are employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[3.3.3]undec-2-ene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can act as a reducing agent in certain reactions, such as the reduction of azides to amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include azides, aldehydes, and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or ethanol are frequently used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reduction of azides with this compound yields amines as the primary products .
Scientific Research Applications
1,5-Diazabicyclo[3.3.3]undec-2-ene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[3.3.3]undec-2-ene involves its strong basicity, which allows it to deprotonate various substrates and facilitate chemical reactions. It acts as a proton acceptor, stabilizing reaction intermediates and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic amidine compound with similar basicity and catalytic properties.
1,5-Diazabicyclo[4.3.0]non-5-ene: A related compound with a slightly different ring structure and reactivity.
Uniqueness
1,5-Diazabicyclo[3.3.3]undec-2-ene is unique due to its specific ring structure, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other bases may not perform as well .
Properties
CAS No. |
344294-55-9 |
---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,5-diazabicyclo[3.3.3]undec-2-ene |
InChI |
InChI=1S/C9H16N2/c1-4-10-6-2-7-11(5-1)9-3-8-10/h1,4H,2-3,5-9H2 |
InChI Key |
WNPBLZXDZRREFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCCN(C1)C=CC2 |
Origin of Product |
United States |
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